3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyanophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the cyanophenyl and thiophenyl-pyridinyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyanophenyl and thiophenyl-pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)propanamide
Uniqueness
The unique structural features of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, such as the specific positioning of the cyanophenyl and thiophenyl-pyridinyl groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-12-16-5-3-15(4-6-16)7-8-19(24)23-13-17-2-1-10-22-20(17)18-9-11-25-14-18/h1-6,9-11,14H,7-8,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHRCJYFOLOYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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